molecular formula C9H17NO2 B3019677 Methyl 5,6-dimethylpiperidine-2-carboxylate CAS No. 2169382-25-4

Methyl 5,6-dimethylpiperidine-2-carboxylate

Cat. No.: B3019677
CAS No.: 2169382-25-4
M. Wt: 171.24
InChI Key: OXQJRADKRGPCIP-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethylpiperidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Methyl 5,6-dimethylpiperidine-2-carboxylate, often involves cyclization reactions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production methods for piperidine derivatives typically involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethylpiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 5,6-dimethylpiperidine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development due to its pharmacological properties.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5,6-dimethylpiperidine-2-carboxylate include other piperidine derivatives such as:

  • Piperidine
  • 2,6-Dimethylpiperidine
  • 2,5-Dimethylpiperidine

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 5,6-dimethylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-4-5-8(9(11)12-3)10-7(6)2/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQJRADKRGPCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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